molecular formula C21H26N4O4S B11021233 1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide

1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide

Cat. No.: B11021233
M. Wt: 430.5 g/mol
InChI Key: QUBOAEQPWLEGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a sulfonamide group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step involves the reaction of the pyrrolidine derivative with diethylsulfamoyl chloride under basic conditions.

    Attachment of the Pyridine Moiety: This is usually done through a nucleophilic substitution reaction where the pyridine derivative is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridine moiety can engage in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(methylsulfamoyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide
  • 1-[4-(ethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide

Uniqueness

1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide is unique due to the presence of the diethylsulfamoyl group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may also influence its binding affinity and selectivity for specific molecular targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C21H26N4O4S

Molecular Weight

430.5 g/mol

IUPAC Name

1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H26N4O4S/c1-3-24(4-2)30(28,29)19-7-5-18(6-8-19)25-15-17(13-20(25)26)21(27)23-14-16-9-11-22-12-10-16/h5-12,17H,3-4,13-15H2,1-2H3,(H,23,27)

InChI Key

QUBOAEQPWLEGBW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.